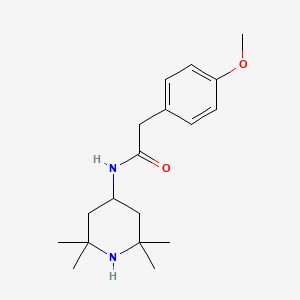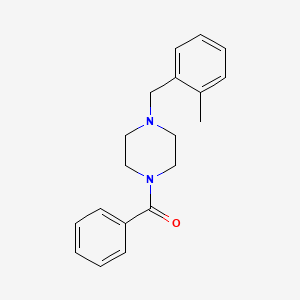
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAPA is a piperidine derivative and has been synthesized through various methods.
作用机制
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide enhances the binding of GABA to the receptor, which results in an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This leads to the inhibition of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has also been shown to enhance memory and learning in animal models of Alzheimer's disease. Additionally, 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and efficacy. 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is also relatively stable and can be easily synthesized. However, 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has some limitations for lab experiments, including its low solubility and poor bioavailability.
未来方向
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has several potential future directions, including the development of more potent and selective compounds, the investigation of the structural requirements for GABAA receptor modulation, the exploration of the therapeutic potential of 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in other neurological disorders, and the investigation of the pharmacokinetic and pharmacodynamic properties of 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide. Moreover, the use of 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide as a tool for studying the GABAA receptor and its role in neurological disorders could provide valuable insights into the underlying mechanisms of these disorders.
合成方法
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been synthesized through various methods, including the reaction of 4-methoxybenzoyl chloride with 2,2,6,6-tetramethylpiperidine followed by the reaction with acetic anhydride. Another method involves the reaction of 4-methoxybenzoyl chloride with 2,2,6,6-tetramethylpiperidine followed by the reaction with acetic acid. The synthesis of 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has also been achieved through the reaction of 4-methoxybenzoic acid with 2,2,6,6-tetramethylpiperidine followed by the reaction with acetyl chloride.
科学研究应用
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Moreover, 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2)11-14(12-18(3,4)20-17)19-16(21)10-13-6-8-15(22-5)9-7-13/h6-9,14,20H,10-12H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXGZBACONEUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)
![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)

